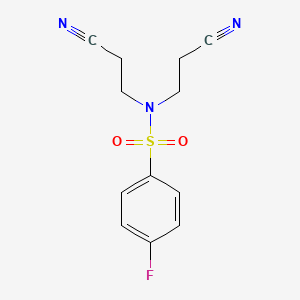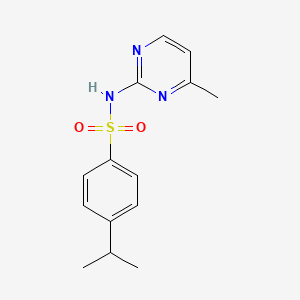
N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide is an organic compound characterized by the presence of cyanoethyl groups and a fluorobenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products:
Nucleophilic Substitution: Substituted cyanoethyl derivatives.
Reduction: Primary amines.
Oxidation: Sulfonic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The cyanoethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorobenzenesulfonamide moiety can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
- N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide
- N,N-bis(2-cyanoethyl)-N’-hexylthiourea
- Formamide, N,N-bis(2-cyanoethyl)-
Comparison: N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide is unique due to the presence of both cyanoethyl groups and a fluorobenzenesulfonamide moiety. This combination imparts specific chemical properties, such as increased reactivity and binding affinity, which are not observed in similar compounds. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation.
Eigenschaften
IUPAC Name |
N,N-bis(2-cyanoethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c13-11-3-5-12(6-4-11)19(17,18)16(9-1-7-14)10-2-8-15/h3-6H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMVLVKPZWUGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B4870079.png)



![N-[2-(cyclohexylthio)ethyl]-N'-phenylurea](/img/structure/B4870106.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4870107.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4870113.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4870124.png)
![N-(BUTAN-2-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4870142.png)
![methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4870146.png)


![[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4870171.png)
